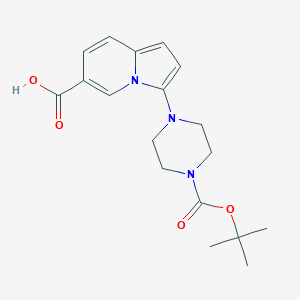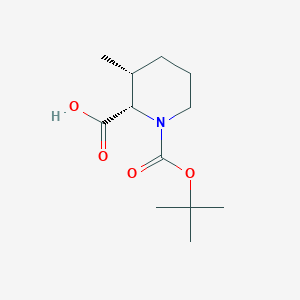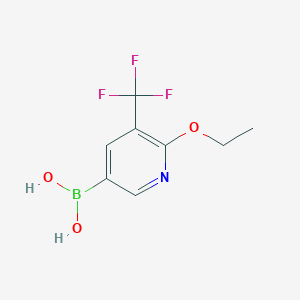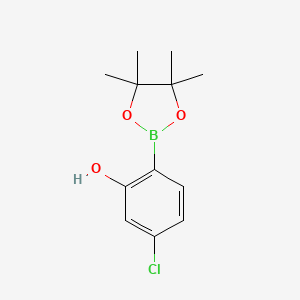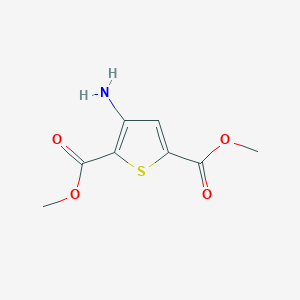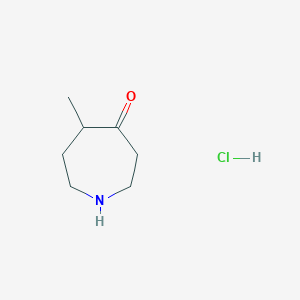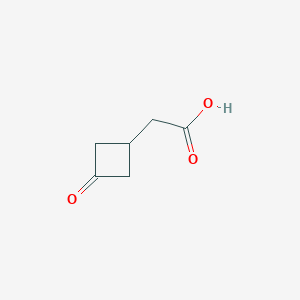
2-(3-Oxocyclobutyl)acetic acid
Overview
Description
“2-(3-Oxocyclobutyl)acetic acid” is a chemical compound with the CAS Number: 1610028-25-5 . It has a molecular weight of 128.13 and its IUPAC name is 2-(3-oxocyclobutyl)acetic acid . The compound is a white solid and should be stored at 0-8°C .
Molecular Structure Analysis
The InChI code for “2-(3-Oxocyclobutyl)acetic acid” is 1S/C6H8O3/c7-5-1-4 (2-5)3-6 (8)9/h4H,1-3H2, (H,8,9) . This indicates the molecular formula of the compound is C6H8O3 .
Physical And Chemical Properties Analysis
“2-(3-Oxocyclobutyl)acetic acid” is a white solid . It has a molecular weight of 128.13 . The compound should be stored at 0-8°C .
Scientific Research Applications
Chemotherapy Potentiation : Ethacrynic acid, a derivative of 2-(3-Oxocyclobutyl)acetic acid, has been found to enhance the cytotoxicity of chemotherapeutic agents like nitrogen mustard and doxorubicin in primary cultures of hematologic neoplasms and normal peripheral blood lymphocytes. This suggests a potential use in improving chemotherapy efficacy (Nagourney, Messenger, Kern, & Weisenthal, 2008).
Inhibition of Reactive Oxygen Intermediates Production : Acetoacetic acid and 3-hydroxybutyrate, related to 2-(3-Oxocyclobutyl)acetic acid, have been shown to inhibit the production of reactive oxygen intermediates in polymorphonuclear leukocytes. This indicates potential anti-inflammatory applications (Sato, Shimizu, Shimomura, Suwa, Mori, & Kobayashi, 1992).
Synthesis of Cyclobutane Analogues : Research has demonstrated the synthesis of various cyclobutane analogues using 2-(3-Acetyl-2,2-dimethylcyclobutyl)acetic acid, showcasing its utility in creating diverse chemical compounds (Yin, Song, Wang, Shang, & Cai, 2009).
Iron-Catalysed Synthesis of Quinolines : Acetic acid has been used as a cocatalyst in an iron-catalysed dehydrogenative cycloaddition reaction for the synthesis of quinolines, demonstrating its role in facilitating complex chemical reactions (Yang et al., 2018).
Derivation of Novel Compounds : A study focused on synthesizing esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids, indicating the chemical versatility of acetic acid derivatives in creating compounds with potential biological activities (Salionov, 2015).
Antimicrobial and Preservative Effects : Acetic acid, a relative of 2-(3-Oxocyclobutyl)acetic acid, has been used historically for wound disinfection and as a food preservative, due to its antimicrobial properties. Its efficacy against a range of bacteria, including problematic Gram-negative bacteria, highlights its potential in medical and food industries (Ryssel et al., 2009).
Safety And Hazards
The safety information for “2-(3-Oxocyclobutyl)acetic acid” indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, and H319 . The precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .
properties
IUPAC Name |
2-(3-oxocyclobutyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-5-1-4(2-5)3-6(8)9/h4H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBADNJELGIOTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Oxocyclobutyl)acetic acid | |
CAS RN |
1610028-25-5 | |
| Record name | 2-(3-oxocyclobutyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



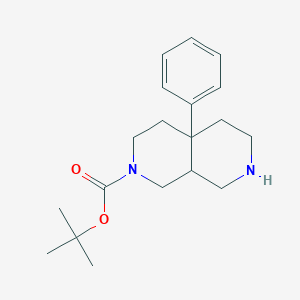
![3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester](/img/structure/B1429037.png)
